Pyrasulfotole

Catalog No.
S645436
CAS No.
365400-11-9
M.F
C14H13F3N2O4S
M. Wt
362.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrasulfotole

CAS Number

365400-11-9

Product Name

Pyrasulfotole

IUPAC Name

2,5-dimethyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1H-pyrazol-3-one

Molecular Formula

C14H13F3N2O4S

Molecular Weight

362.33 g/mol

InChI

InChI=1S/C14H13F3N2O4S/c1-7-11(13(21)19(2)18-7)12(20)9-5-4-8(14(15,16)17)6-10(9)24(3,22)23/h4-6,18H,1-3H3

InChI Key

CZRVDACSCJKRFL-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C

Solubility

In ethanol 21.6, n-hexane 0.038, toluene 6.86, acetone 89.2, dichloromethane 120-150, ethyl acetate 37.2, DMSO >600 (all in g/L, 20 °C)
In water, 4.2 (pH 4); 69.1 (pH 7); 49 (pH 9), all in g/L at 20 °C

Canonical SMILES

CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C
  • Mode of Action Studies

    Understanding how Pyrasulfotole disrupts plant growth processes can aid in the development of new herbicides with novel mechanisms of action. Research investigates how Pyrasulfotole inhibits ALS (acetohydroxylactate synthase), a key enzyme involved in amino acid biosynthesis in plants []. This knowledge can be crucial for managing herbicide resistance in weeds where existing modes of action are failing.

  • Weed Resistance Management

    Pyrasulfotole's unique mode of action makes it a valuable tool for studying and managing herbicide resistance in weeds. Scientific research explores how weeds develop resistance to Pyrasulfotole and identifies resistance mechanisms. This information can be used to develop strategies for delaying resistance evolution and optimizing herbicide use programs [].

  • Environmental Fate Studies

    Pyrasulfotole's behavior in the environment is a crucial aspect of scientific research. Studies investigate its degradation pathways in soil and water, potential for leaching, and impact on non-target organisms. This information is essential for ensuring the safe and sustainable use of Pyrasulfotole in agriculture [].

  • Crop Selectivity Research

    Developing herbicides that effectively control weeds while minimizing harm to crops is an ongoing challenge. Scientific research explores Pyrasulfotole's selectivity towards different crop species. This involves understanding how the herbicide is metabolized and detoxified differently in crops compared to weeds, paving the way for optimizing herbicide application methods and formulations for improved crop safety [].

Pyrasulfotole is a selective herbicide primarily used for controlling broadleaf weeds in various crops, including wheat and corn. Its chemical name is (5-hydroxyl-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone, and it has the chemical formula C14H13F3N2O4S with a CAS number of 365400-11-9. Pyrasulfotole belongs to the pyrazole class of compounds and is characterized by its unique structure that includes a trifluoromethyl group and a methylsulfonyl moiety, which contribute to its herbicidal activity .

As mentioned earlier, Pyrasulfotole acts as an HPPD inhibitor. HPPD is a key enzyme in the chlorophyll biosynthesis pathway in plants. Pyrasulfotole binds to the HPPD enzyme, preventing it from converting 4-hydroxyphenylpyruvate (HPP) to p-hydroxyphenylpyruvic acid (HPPA), a crucial step in chlorophyll production []. This disruption leads to a depletion of chlorophyll, causing the characteristic bleaching and stunted growth observed in susceptible weeds.

Pyrasulfotole can be synthesized through a multi-step reaction involving the following key steps:

  • Formation of the Intermediate: Reaction of 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide.
  • Oxidation: Treatment of the intermediate with hydrogen peroxide, which facilitates the formation of pyrasulfotole .

The compound exhibits stability under various conditions, with decomposition beginning at approximately 245°C .

Pyrasulfotole functions by inhibiting carotenoid biosynthesis at the phytoene desaturase step, which is crucial for plant growth and development. This inhibition leads to the accumulation of toxic intermediates that ultimately cause plant death. In terms of toxicity to non-target organisms, pyrasulfotole has been classified as having low to moderate acute toxicity in mammals, with no significant mutagenic effects observed in various studies .

The synthesis of pyrasulfotole involves several steps that ensure the formation of its complex structure:

  • Reaction Setup: Combine 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide.
  • Hydrogen Peroxide Treatment: Introduce hydrogen peroxide to oxidize the intermediate compound.
  • Purification: The final product is purified to achieve the desired purity levels for agricultural use.

This method highlights pyrasulfotole's unique chemical properties and its effective synthesis pathway .

Pyrasulfotole shares similarities with several other herbicides in terms of structure and mechanism of action. Here are some comparable compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
Triazine HerbicidesVariesInhibition of photosynthesisBroad-spectrum activity
Sulfonylurea HerbicidesVariesInhibition of acetolactate synthaseSelective against specific weed types
Pyrazolone HerbicidesVariesInhibition of carotenoid biosynthesisSimilar structure to pyrasulfotole

Pyrasulfotole's distinctiveness lies in its specific targeting of carotenoid biosynthesis pathways, making it particularly effective against certain weed species while exhibiting low toxicity to crops .

Color/Form

Beige powde

XLogP3

2

Density

1.53

LogP

log Kow (23 °C) = 0.276 (pH 4): -1.362 (pH 7); -1.580 (pH 9)

Odor

No characteristic odo

Melting Point

201 °C

UNII

M31E7U368M

Mechanism of Action

Pyrasulfotole is an effective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) and consequently blocks the pathway of phenylquinone biosynthesis in plants. The end-use products are applied to the target weeds and act primarily through leaf uptake and translocation to the target site.

Vapor Pressure

2.7X10-4 mPa at 20 °C /SRC: 2.0X10-9 mm Hg at 20 °C/

Other CAS

365400-11-9

Use Classification

Agrochemicals -> Herbicides

Methods of Manufacturing

Pyrasulfotole can be made by reaction of 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide, followed by treatment with hydrogen peroxide and sulfonyl chloride, and finally with 1,3-dimethyl-5-pyrazolone.

Analytic Laboratory Methods

Residues by liquid chromatography/mass spectrometry/mass spectrometry.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Modify: 2023-08-15

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